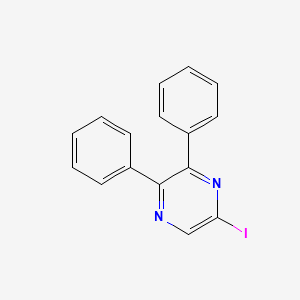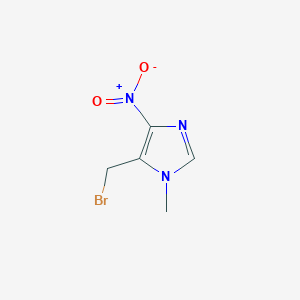
5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole
Übersicht
Beschreibung
Compounds like “5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole” belong to a class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . They are used in a wide range of applications, including pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring containing two nitrogen atoms . The specific structure of “this compound” would include additional functional groups attached to the imidazole ring, such as a bromomethyl group, a methyl group, and a nitro group.Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on the nature of its functional groups and the reaction conditions.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Use in Hypoxia-Selective Prodrugs
5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole is used as a precursor in the synthesis of hypoxia-selective prodrugs. It has shown utility in preparing compounds like SN29966, a hypoxia-selective irreversible pan-ErbB inhibitor, highlighting its significance in targeted drug delivery for cancer therapy (Lu et al., 2013).
2. Antimicrobial Activity
Research has demonstrated that certain 2-nitroimidazoles, structurally related to this compound, exhibit antimicrobial activities. These compounds, including those with a 5-vinyl chain, have shown notable antibacterial and antitrichomonal activity in mice (Cavalleri et al., 1977).
3. Photochemical Rearrangement Studies
The compound has been involved in studies examining photochemical behavior in water-containing solutions. Such studies contribute to understanding the chemical properties and reactivity under different environmental conditions (Pfoertner & Daly, 1987).
4. Development of Novel Nitroimidazole Derivatives
It's instrumental in the synthesis of novel nitroimidazole derivatives with potential applications in medical chemistry. For instance, derivatives with varied functional groups have been synthesized for exploration of their biological activities (Kochergin et al., 1999).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some imidazoles are used as antifungal agents and work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a specific compound would depend on its potential applications. For example, if “5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole” shows promise as a pharmaceutical agent, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1-methyl-4-nitroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASKXMPCTDGSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1CBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



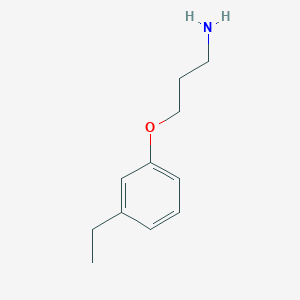
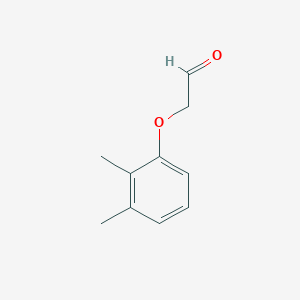
![2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073009.png)
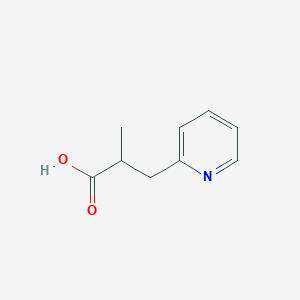
![3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B3073018.png)
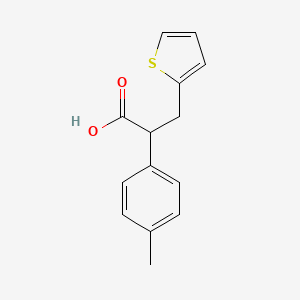
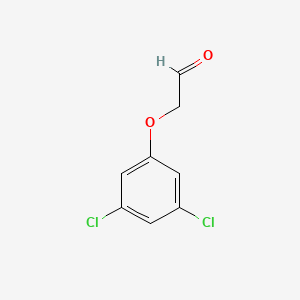
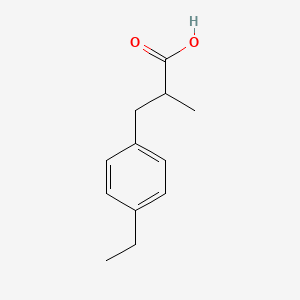
![4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073045.png)
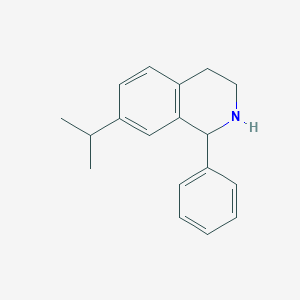
![2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073058.png)
![2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine](/img/structure/B3073064.png)
